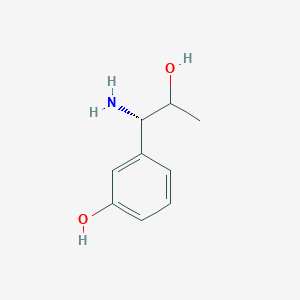
3-((1S)-1-Amino-2-hydroxypropyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((1S)-1-Amino-2-hydroxypropyl)phenol: is an organic compound that features both phenolic and amino alcohol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((1S)-1-Amino-2-hydroxypropyl)phenol can be achieved through several methods. One common approach involves the hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent under mild conditions . This method is efficient and environmentally friendly, producing high yields of the desired phenolic compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as nucleophilic aromatic substitution, transition-metal catalyzed processes, and hydrolysis of diazo compounds .
Chemical Reactions Analysis
Types of Reactions: 3-((1S)-1-Amino-2-hydroxypropyl)phenol undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using strong oxidizing agents like Jones reagent or silver oxide.
Reduction: Quinones can be reduced back to hydroquinones using reducing agents.
Substitution: Phenols undergo electrophilic aromatic substitution reactions, such as nitration and bromination
Common Reagents and Conditions:
Oxidation: Jones reagent, silver oxide.
Reduction: Common reducing agents.
Substitution: Dilute nitric acid for nitration, bromine water for bromination.
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: 2-nitrophenol, 4-nitrophenol, 2,4,6-tribromophenol.
Scientific Research Applications
Chemistry: 3-((1S)-1-Amino-2-hydroxypropyl)phenol is used as a building block in organic synthesis due to its reactive phenolic and amino alcohol groups. It is involved in the synthesis of various complex molecules and polymers.
Biology and Medicine: . Its unique structure allows it to interact with biological molecules, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its phenolic group contributes to the stability and durability of these materials.
Mechanism of Action
The mechanism of action of 3-((1S)-1-Amino-2-hydroxypropyl)phenol involves its interaction with various molecular targets and pathways. The phenolic group can participate in redox reactions, acting as an antioxidant by neutralizing free radicals . The amino alcohol group can interact with enzymes and receptors, influencing biological processes such as cell signaling and metabolism .
Comparison with Similar Compounds
Phenol: A simpler compound with a single hydroxyl group attached to a benzene ring.
Hydroquinone: A phenolic compound with two hydroxyl groups in the para position.
Catechol: A phenolic compound with two hydroxyl groups in the ortho position.
Uniqueness: 3-((1S)-1-Amino-2-hydroxypropyl)phenol is unique due to the presence of both phenolic and amino alcohol groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
3-[(1S)-1-amino-2-hydroxypropyl]phenol |
InChI |
InChI=1S/C9H13NO2/c1-6(11)9(10)7-3-2-4-8(12)5-7/h2-6,9,11-12H,10H2,1H3/t6?,9-/m1/s1 |
InChI Key |
KQFPTWJLTPOFAS-IOJJLOCKSA-N |
Isomeric SMILES |
CC([C@H](C1=CC(=CC=C1)O)N)O |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Amino-1-[2-(trifluoromethyl)phenyl]acetone](/img/structure/B13044666.png)
![4-(5,8-Diacetamido-1,3-dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)butanoic acid](/img/structure/B13044674.png)
![(1R,2S)-1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13044680.png)
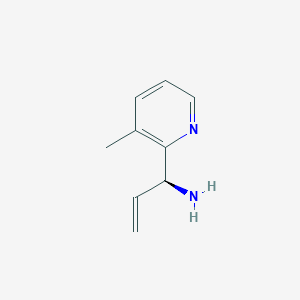
![2-(5-Bromoimidazo[1,5-A]pyridin-1-YL)morpholine hcl](/img/structure/B13044691.png)
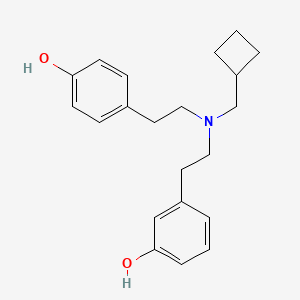

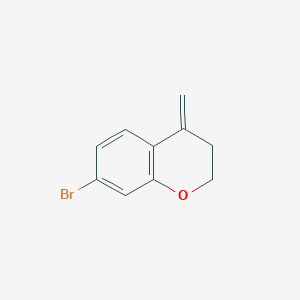
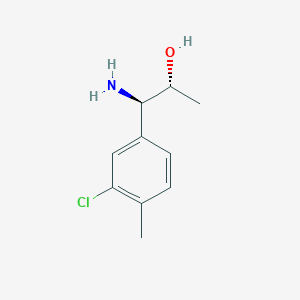
![7-Bromo-5-(4-chlorobenzyl)-3-cyclopropylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13044721.png)
![Phenol, 3-[(cyclopentylamino)methyl]-, hcl](/img/structure/B13044727.png)
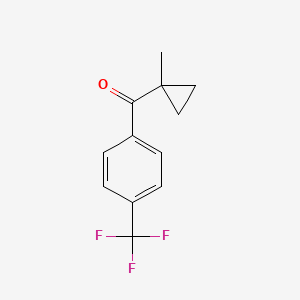
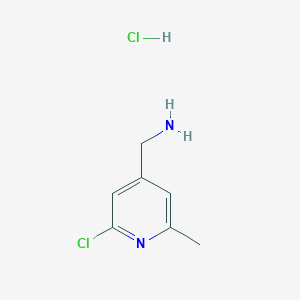
![Methyl 6-(benzyloxy)-7-bromopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13044761.png)
